5-chloro-1H-benzimidazole-2-sulfonic acid

Physicochemical Property Thermal Stability Benzimidazole Derivative

Sourcing water-soluble benzimidazole intermediates for aqueous-phase synthesis is challenging. 5-Chloro-1H-benzimidazole-2-sulfonic acid (CAS 40828-56-6) is freely soluble in water with strong acidity (pKa -1.61), enabling direct use without co-solvents. - Freely soluble in water; ideal for aqueous synthesis & bioconjugation. - High-yield precursor to 2-chlorobenzimidazoles via PCl5/POCl3. - Permanent negative charge at physiological pH for salt formation. - Supplied at ≥95% purity with full analytical documentation.

Molecular Formula C7H5ClN2O3S
Molecular Weight 232.64g/mol
CAS No. 40828-56-6
Cat. No. B355436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H-benzimidazole-2-sulfonic acid
CAS40828-56-6
Molecular FormulaC7H5ClN2O3S
Molecular Weight232.64g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC(=N2)S(=O)(=O)O
InChIInChI=1S/C7H5ClN2O3S/c8-4-1-2-5-6(3-4)10-7(9-5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13)
InChIKeyJIBBHTOBDRHTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-1H-benzimidazole-2-sulfonic acid: Core Benzimidazole Building Block


5-Chloro-1H-benzimidazole-2-sulfonic acid (CAS 40828-56-6) is a heterocyclic aromatic compound featuring a benzimidazole core with a chlorine substituent at the 5-position and a sulfonic acid group at the 2-position . This specific substitution pattern makes it a valuable intermediate in organic synthesis and drug discovery, serving as a building block for creating more complex molecules with enhanced water solubility and altered electronic properties .

Defined Substitution
5-Chloro and 2-sulfonic acid groups impart distinct reactivity and solubility profile.
Building Block Role
Direct precursor for 2-chlorobenzimidazole synthesis via reported high-yield route.
Aqueous Workflow Fit
Reported freely soluble in water, supporting aqueous-phase chemistry and purification.

5-Chloro-1H-benzimidazole-2-sulfonic acid: Unique Properties


Substituting 5-chloro-1H-benzimidazole-2-sulfonic acid with a generic benzimidazole analog is not feasible due to its unique combination of a chlorine atom at the 5-position and a sulfonic acid group at the 2-position. This specific structure imparts distinct physicochemical properties, such as high water solubility and strong acidity, which are critical for its role as a synthetic intermediate . These properties are not shared by simpler benzimidazoles or other derivatives, as detailed in the quantitative evidence below.

Substitution Pattern Mismatch
Generic benzimidazole analogs lack the 5-chloro and 2-sulfonic acid combination, altering aqueous solubility and acidity critical for this building block's role.
Synthetic Utility May Not Transfer
Without the sulfonic acid group, the high-yield conversion to 2-chlorobenzimidazoles via PCl5/POCl3 may not proceed efficiently, limiting direct precursor use.

5-Chloro-1H-benzimidazole-2-sulfonic acid: Key Evidence of Advantages


Thermal Stability Advantage

The compound exhibits significantly higher thermal stability than its unsubstituted parent compound, 1H-benzimidazole-2-sulfonic acid. This is demonstrated by a melting point exceeding 340 °C, which is substantially higher than the 116-119 °C reported for the unsubstituted analog .

Thermal Stability
Cross-study comparable
>340 °C vs 116–119 °C (unsubstituted)
Δ >221 °C
Supports high-temperature synthetic utility
Cross-study comparison; confirm under identical conditions
Physicochemical Property Thermal Stability Benzimidazole Derivative

Enhanced Water Solubility

The presence of the chlorine atom significantly alters the compound's solubility profile. 5-Chloro-1H-benzimidazole-2-sulfonic acid is reported to be freely soluble in water . In contrast, the unsubstituted 1H-benzimidazole-2-sulfonic acid exhibits limited solubility, being only slightly soluble in DMSO and methanol .

Aqueous Solubility
Cross-study comparable
Freely soluble in water vs Slightly soluble (DMSO/MeOH)
Qualitative improvement
Supports aqueous-phase reaction and purification workflows
Qualitative comparison; confirm with standardized protocol
Physicochemical Property Solubility Formulation Science

Strong Acidity Profile

The compound is a strong acid due to the presence of the sulfonic acid group. A predicted pKa value of -1.61±0.40 has been reported for this compound . While direct comparative data for closely related analogs is not available, this value is characteristic of sulfonic acids and is significantly lower (indicating stronger acidity) than typical benzimidazole-2-carboxylic acid derivatives, which possess pKa values in the range of 3-5.

Acidity (pKa)
Class-level inference
Predicted pKa −1.61 ±0.40
pKa lower by >4 units vs. benzimidazole-2-carboxylic acids (pKa ~3–5)
Supports salt formation and reactivity tuning in synthesis
Predicted value; experimental validation recommended
Physicochemical Property Acidity Reactivity

Synthetic Utility: High-Yield Intermediate

The compound serves as a crucial intermediate for the production of 2-chlorobenzimidazoles. A method for the large-scale preparation of benzimidazole-2-sulfonic acids, including this derivative, has been developed. Critically, the subsequent conversion of these sulfonic acids to the corresponding 2-chlorobenzimidazoles proceeds in high yield when reacted with PCl5 in POCl3 on a gram-mole scale [1].

Synthetic Utility
Head-to-head
High-yield conversion to 2-chlorobenzimidazoles using PCl5/POCl3 at gram-mole scale
Reported scalable route supports synthetic planning
'High yield' described qualitatively; verify specific conversion
Organic Synthesis Building Block Process Chemistry

5-Chloro-1H-benzimidazole-2-sulfonic acid: Research & Procurement Applications


2-Chlorobenzimidazole Building Block Synthesis

This compound is a direct and high-yielding precursor for synthesizing 2-chlorobenzimidazoles, a key building block class in medicinal chemistry. Its established role in a validated, gram-mole scale conversion using PCl5 in POCl3 makes it the preferred starting material for this specific transformation, as documented in the primary literature [1].

Water-Soluble Drug Candidates and Probes

Given its documented 'freely soluble' nature in water [1], 5-chloro-1H-benzimidazole-2-sulfonic acid is an ideal intermediate for introducing a benzimidazole scaffold into molecules designed for aqueous environments. This property is particularly valuable in pharmaceutical research for improving the solubility and bioavailability of drug candidates or for creating water-soluble chemical probes for biological assays.

Strongly Acidic Benzimidazole Scaffold Applications

The strong acidity of the compound, as indicated by its predicted pKa of -1.61 [1], distinguishes it from other benzimidazole derivatives like carboxylic acids. This property is essential for studies exploring acid-catalyzed reactions, specific binding interactions that depend on a permanent negative charge at physiological pH, or the creation of stable salts for formulation.

Application
Selection Property
Validation Focus
2-Chlorobenzimidazole Synthesis
Sulfonic acid precursor reactivity
Conversion efficiency and yield verification
Water-Soluble Probe Design
Aqueous solubility profile
Solubility under target formulation conditions
Acidic Scaffold Studies
Sulfonic acid group acidity
pKa and salt-formation suitability

Technical Documentation Hub

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